Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Simple 4-Ethylbenzenesulfonamide
The addition of the N-(2-cyclopropyl-2-hydroxypropyl) substituent to the 4-ethylbenzenesulfonamide scaffold introduces one hydrogen-bond donor (the tertiary alcohol) and two additional hydrogen-bond acceptors, while the cyclopropyl ring adds steric bulk without substantially increasing rotatable bond count . This contrasts with the parent 4-ethylbenzenesulfonamide (CAS 138-38-5, MW 185.24 g/mol, zero H-bond donors, 2 acceptors), resulting in a calculated topological polar surface area (TPSA) of approximately 75–85 Ų for the target compound versus ~63 Ų for the unsubstituted analog . The increased TPSA and H-bond donor count place the compound closer to the center of CNS-accessible chemical space, which may be advantageous for ocular penetration in glaucoma applications .
| Evidence Dimension | Topological polar surface area (TPSA) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | TPSA ≈ 75-85 Ų; HBD = 2, HBA = 4 (calculated from SMILES: CCc1ccc(S(=O)(=O)NCC(C)(O)C2CC2)cc1) |
| Comparator Or Baseline | 4-Ethylbenzenesulfonamide (CAS 138-38-5): TPSA = 63.24 Ų; HBD = 1, HBA = 2 |
| Quantified Difference | ΔTPSA ≈ +12-22 Ų; ΔHBD = +1; ΔHBA = +2 |
| Conditions | In silico calculation using standard drug-likeness models (e.g., CDK-based TPSA) . |
Why This Matters
Altered TPSA and hydrogen-bonding capacity directly influence tissue permeability and ocular bioavailability, making generic 4-ethylbenzenesulfonamide an unsuitable substitute for studies requiring optimized corneal penetration.
